

Preclinical Profile of GI-101: A Comparative Analysis of Monotherapy and Combination Therapy

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Compound of Interest		
Compound Name:	Ji-101	
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This guide provides a comparative overview of the preclinical data for GI-101, a novel bispecific fusion protein (CD80-IgG4-IL2 variant), as a monotherapy and in combination with other anticancer agents. The information is compiled from publicly available preclinical study abstracts.

Executive Summary

GI-101 is an immuno-oncology agent designed to simultaneously block the CTLA-4 checkpoint and stimulate an anti-tumor immune response via a modified IL-2 component. Preclinical studies have demonstrated its potential in both monotherapy and combination therapy settings. As a single agent, GI-101 has shown dose-dependent anti-tumor effects. When combined with an anti-PD-1 antibody or chemotherapy, GI-101 has demonstrated superior tumor growth inhibition and improved survival in various preclinical models. The dual mechanism of action leads to enhanced proliferation and activation of key anti-tumor immune cells, including CD8+ T cells and NK cells, without a significant increase in regulatory T cells (Tregs).

Data Presentation

While several preclinical studies on GI-101 have been presented, the detailed quantitative data from these studies is not yet publicly available in peer-reviewed publications. The following tables summarize the qualitative and descriptive findings from conference abstracts.



Table 1: In Vitro Characterization of GI-101

Parameter	Description	Finding	Citation
Binding Affinity	Binding of GI-101 to its targets was assessed using Surface Plasmon Resonance (SPR).	GI-101 exhibits high binding affinity to CTLA-4 (Kd, 2.9nM).	[1][2][3]
Immune Cell Proliferation	The effect of GI-101 on the proliferation of immune cells was analyzed by CFSE assay.	GI-101 induces the proliferation of CD8+T cells and NK cells.	[1][2][3]
Immune Function Restoration	The ability of GI-101 to restore immune function was tested in co-culture settings with tumor cells.	GI-101 demonstrated an improved restoration of immune functions in human PBMCs co-cultured with PD-L1/CTLA-4 co-expressed tumor cells.	[1][3]

Table 2: In Vivo Efficacy of GI-101 Monotherapy in Syngeneic Mouse Models



Tumor Model	Dosing	Key Findings	Citation
CT26 (Colon Carcinoma)	3 to 12 mg/kg (dose- dependent)	- Dose-dependent inhibition of tumor growth Increased presence of M1 macrophages, CD8+ central memory T (Tcm) cells, and NK cells in the tumor microenvironment (TME) No significant increase in Tregs in the TME Strong proliferation of tumor-specific immune cells (splenocytes) when stimulated with a CT26 neoantigen (gp70) Significant increase in IFN-γ+ T cells in draining lymph nodes.	[1][3]

Table 3: In Vivo Efficacy of GI-101 Combination Therapy in Syngeneic and Humanized Mouse Models



Tumor Model	Combination Agent	Key Findings	Citation
MC38 (Colon Adenocarcinoma)	Anti-PD-1	Superior tumor growth inhibition compared to monotherapy.	[1]
TC1 (Lung Cancer)	Anti-PD-1	Superior tumor growth inhibition compared to monotherapy.	[1]
B16F10 (Melanoma)	Anti-PD-1	Superior tumor growth inhibition compared to monotherapy.	[1]
MDA-MB-231 (Breast Cancer - Humanized model)	Anti-PD-1	Superior tumor growth inhibition compared to monotherapy.	[1]
Multiple Models	lmmuno- chemotherapy	Suppressed tumor growth and improved survival compared to immuno-chemotherapy alone.	[1]

Experimental Protocols

Detailed experimental protocols are not available in the provided abstracts. The following is a generalized description based on the information available.

In Vitro Assays

- Binding Affinity: Surface Plasmon Resonance (SPR) was used to determine the binding kinetics of GI-101 to recombinant IL-2 receptors, CTLA-4, and CD28.[1]
- Immune Cell Proliferation: Carboxyfluorescein succinimidyl ester (CFSE) assay was utilized to measure the proliferation of immune cells in vitro in response to GI-101.[1]
- Immune Function in Co-culture: Human peripheral blood mononuclear cells (PBMCs) were co-cultured with tumor cells expressing PD-L1 and CTLA-4 to assess the ability of GI-101 to



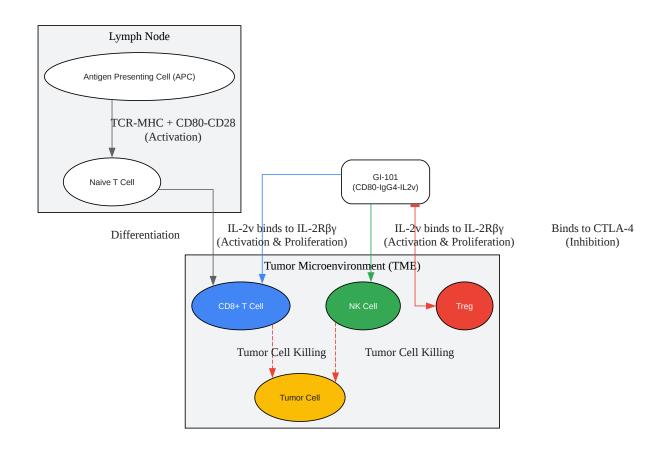
restore immune cell function.[1][3]

In Vivo Studies

- Animal Models: Studies were conducted in various syngeneic mouse models (CT26, MC38, TC1, B16F10) and a humanized mouse model with MDA-MB-231 human breast cancer cells.[1]
- Treatment Regimens: GI-101 was administered as a single agent in a dose-dependent manner (3 to 12 mg/kg) or in combination with anti-PD-1 antibodies or immunochemotherapy. The exact dosing schedules for combination therapies were not detailed in the abstracts.[1][3]
- Efficacy Endpoints: The primary efficacy endpoint was the inhibition of tumor growth. Survival was also monitored in some studies.[1]
- Immunophenotyping: Immune cell populations within the tumor microenvironment (TME) and draining lymph nodes were analyzed using flow cytometry and immunohistochemistry (IHC).
- T-cell Function: The functionality of tumor-specific T cells was assessed by stimulating splenocytes with tumor neoantigens and measuring proliferation and IFN-γ production via ELISPOT assay.[1]

Mandatory Visualization

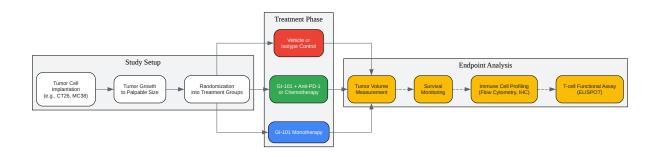




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Caption: Mechanism of Action of GI-101.





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Caption: Generalized In Vivo Preclinical Study Workflow.

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